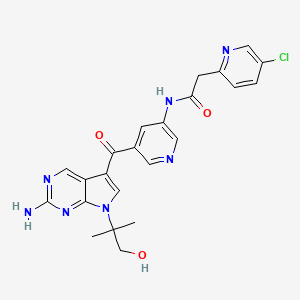
PF-303
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PF-303 is a covalent-reversible BTK inhibitor. Inhibitors of Bruton's tyrosine kinase (BTK) possess much promise for the treatment of oncologic and autoimmune indications.
Wissenschaftliche Forschungsanwendungen
Plasma Focus Research : PF-303, as part of plasma focus research, has applications in high-energy-density physics. Krauz (2006) discusses the use of PF-303 in experiments involving foam liners and tungsten wire arrays dynamics in plasma focus discharge, highlighting its role in studying the dynamics of free fine-disperse particles of condensed matter (dust) in plasma discharges (Krauz, 2006).
Dense Transient Plasma Research : Soto (2005) and Soto et al. (2008) explore the use of plasma focus devices, including PF-303, in dense transient plasma research. This involves applications such as non-destructive tests, detection of substances, pulsed radiation in biology, and materials sciences (Soto, 2005), (Soto et al., 2008).
Pulverized Fuel Combustion Research : Yin and Yan (2016) discuss the application of PF-303 in the combustion of pulverized fuels, emphasizing its significance in CO2 capture technology from power plants (Yin & Yan, 2016).
Particle Filter Research : Yin and Zhu (2015) present the intelligent particle filter (IPF), a modified particle filter inspired by genetic algorithms, with potential applications in state estimation for nonlinear and non-Gaussian systems. The PF-303 is used as a reference point for these developments (Yin & Zhu, 2015).
High-Current Plasma Discharges : Kwiatkowski et al. (2011) investigate high-current discharges of the plasma focus type, including PF-303, as sources of intense pulsed beams of high-energy charged particles. This has implications in understanding electromagnetic fields in discharge columns (Kwiatkowski et al., 2011).
Nuclear Power in Space : Volchok, Krey, and Holland (1983) explore the use of nuclear radioisotope power generators, including PF-303, in space missions, highlighting its role in providing energy for planetary surface televisions and data communication to Earth (Volchok, Krey, & Holland, 1983).
Data Assimilation in Earth Science : Bi, Ma, and Wang (2015) discuss the improved particle filter based on ensemble Kalman filter and Markov Chain Monte Carlo method, where PF-303's principles are used as a baseline in the assimilation of brightness temperatures into models for soil moisture estimation (Bi, Ma, & Wang, 2015).
Corpuscular Emission Studies : Skladnik-Sadowska et al. (2002) focus on PF-303 in their studies on corpuscular emission from the Prague Capillary Pinch, contributing to the understanding of current-sheath dynamics and neutron emission (Skladnik-Sadowska et al., 2002).
Precision Farming Technology : Batte and Arnholt (2003) analyze the role of PF-303 in precision farming technology, emphasizing its impact on improving input allocation decisions and potentially increasing farm profits (Batte & Arnholt, 2003).
Procedural Fidelity in Research : Ledford and Gast (2014) highlight the importance of procedural fidelity (PF) in research implementation, where PF-303's principles could be applied to ensure accuracy and reliability in various research fields (Ledford & Gast, 2014).
Eigenschaften
CAS-Nummer |
1609465-78-2 |
|---|---|
Produktname |
PF-303 |
Molekularformel |
C22H21ClN6O2 |
Molekulargewicht |
436.9 |
IUPAC-Name |
(R)-5-amino-3-(4-(4-chlorophenoxy)phenyl)-1-(1-cyanopiperidin-3-yl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H21ClN6O2/c23-15-5-9-18(10-6-15)31-17-7-3-14(4-8-17)20-19(22(26)30)21(25)29(27-20)16-2-1-11-28(12-16)13-24/h3-10,16H,1-2,11-12,25H2,(H2,26,30)/t16-/m1/s1 |
InChI-Schlüssel |
YQUQOLJFVODMTO-MRXNPFEDSA-N |
SMILES |
ClC(C=C1)=CC=C1OC2=CC=C(C3=NN([C@@H]4CCCN(C#N)C4)C(N)=C3C(N)=O)C=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PF-303; PF 303; PF303; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



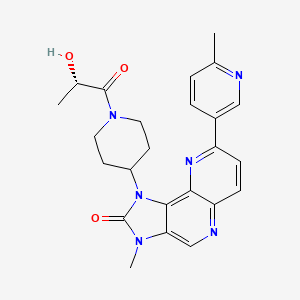
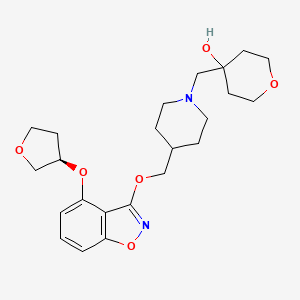
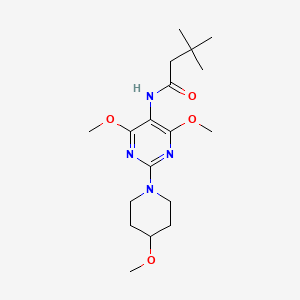

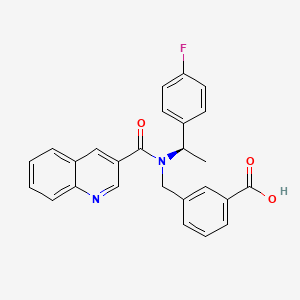
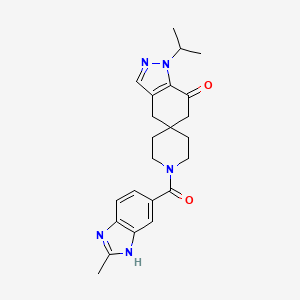
![4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine](/img/structure/B609955.png)
![4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One](/img/structure/B609957.png)
![2-Methoxy-3-(2-(2-methoxyethoxy)ethoxy)-11h-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B609960.png)
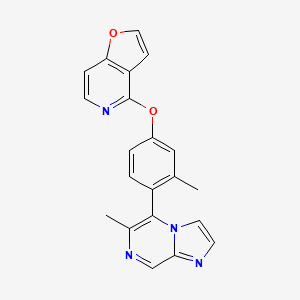
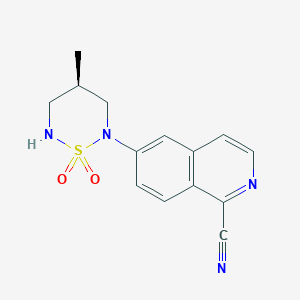
![{2-[6-(2-Ethyl-5-Fluoro-4-Hydroxyphenyl)-2h-Indazol-3-Yl]-3,4,6,7-Tetrahydro-5h-Imidazo[4,5-C]pyridin-5-Yl}[5-(Piperidin-1-Yl)pyrazin-2-Yl]methanone](/img/structure/B609964.png)
